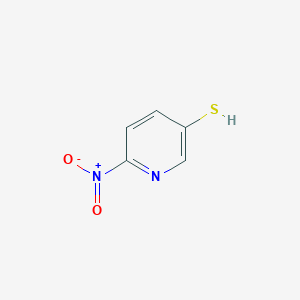

3-Pyridinethiol, 6-nitro-

Description

Contextualization of Pyridinethiols in Organic and Heterocyclic Chemistry

Pyridinethiols are a class of heterocyclic compounds featuring a pyridine (B92270) ring substituted with a thiol group. These molecules are pivotal in organic chemistry due to their dual reactivity, stemming from the pyridine nitrogen and the sulfur-containing functional group. cdnsciencepub.com A critical aspect of pyridinethiols, particularly those with the thiol group at position 2 or 4, is their existence in a tautomeric equilibrium with the corresponding pyridinethione form. acs.org For instance, 2-pyridinethiol is predominantly found as its tautomer, 2-pyridinethione, in solution. acs.org This tautomerism significantly influences the chemical and physical properties of the molecule, including its aromaticity and reactivity. acs.org

In coordination chemistry, pyridinethiols are versatile ligands. Studies on metal complexes with various pyridinethiols have shown that bonding typically occurs through the sulfur atom rather than the nitrogen atom, leading to the formation of stable metal-sulfur bonds. cdnsciencepub.com This characteristic is exploited in the synthesis of coordination compounds with specific geometries and electronic properties, such as tetrahedral or square planar complexes with metals like cobalt(II), nickel(II), and zinc(II). cdnsciencepub.com

Significance of Nitro-Substituted Pyridine Derivatives in Modern Chemical Science

The introduction of a nitro group onto a pyridine ring profoundly alters its electronic properties and reactivity, making nitro-substituted pyridines valuable intermediates in modern chemical synthesis. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. This reactivity is a cornerstone for the synthesis of a wide array of substituted pyridines that would be otherwise difficult to access.

Nitro-substituted pyridines are foundational in the development of biologically active molecules and advanced materials. They serve as precursors for synthesizing compounds with applications in medicine and agriculture. Furthermore, theoretical studies using density functional theory (DFT) have explored nitropyridine derivatives as potential high-energy density materials, calculating properties like heats of formation and detonation velocities to assess their stability and energetic character.

Overview of Research Trajectories for 3-Pyridinethiol (B96745), 6-nitro- and Analogs

While specific research on 3-Pyridinethiol, 6-nitro- is not extensively published, the research trajectories can be inferred from studies on its close analogs, such as nitropyridinethiols and other substituted pyridines. The primary research directions include:

Synthesis and Characterization: A major focus is the development of efficient synthetic routes to produce these functionalized heterocycles. Characterization is typically performed using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, to elucidate their molecular structures. iucr.orgeurjchem.com For example, the characterization of S-(pyridin-2-yl) 4-nitrobenzothioate involved detailed 1H and 13C NMR analysis to confirm its structure. iucr.org

Tautomeric Studies: A significant area of investigation for pyridinethiols is the study of their thiol-thione tautomeric equilibrium. acs.org Computational methods, such as DFT, are often employed alongside experimental techniques like FTIR to determine the relative stability of the tautomers in different environments (gas phase vs. solvent). acs.org

Coordination Chemistry: The ability of the thiol group to coordinate with metal ions is a key research avenue. cdnsciencepub.com Investigations focus on synthesizing and characterizing metal complexes to explore their structural, magnetic, and electronic properties for potential applications in catalysis and materials science. cdnsciencepub.com

Building Blocks for Complex Molecules: These compounds are often used as intermediates. The thiol group can be engaged in disulfide bond formation or other sulfur-specific reactions, while the nitro group can be reduced to an amino group or serve as a leaving group in nucleophilic substitution, providing pathways to more complex molecular architectures.

Scope and Contributions of Academic Investigations into 3-Pyridinethiol, 6-nitro-

Academic investigations into 3-Pyridinethiol, 6-nitro- and its isomers, like 5-Nitropyridine-2-thiol, contribute to a deeper understanding of fundamental chemical principles. The scope of these investigations generally covers the synthesis, structural analysis, and reactivity of the molecule.

The primary contributions from studying such compounds include:

Expanding the Synthetic Toolbox: The development of synthetic methods for molecules like 3-Pyridinethiol, 6-nitro- provides chemists with valuable building blocks for creating more complex and functionally diverse compounds.

Understanding Structure-Property Relationships: Detailed analysis of how the positions of the nitro and thiol groups affect the molecule's properties (e.g., tautomerism, acidity, coordination ability) provides fundamental insights that can guide the design of new molecules with desired characteristics.

Providing Data for Computational Chemistry: Experimental data, such as spectroscopic and crystallographic information, for these molecules are crucial for validating and refining computational models, which can then be used to predict the properties of new, yet-to-be-synthesized compounds. eurjchem.com

A comparison with its isomer, 5-Nitropyridine-2-thiol, highlights the type of data generated in such studies.

| Property | 3-Pyridinethiol, 6-nitro- | 5-Nitropyridine-2-thiol |

| Molecular Formula | C5H4N2O2S | C5H4N2O2S nih.gov |

| Molecular Weight | 156.16 g/mol | 156.16 g/mol nih.gov |

| IUPAC Name | 6-nitropyridine-3-thiol | 5-nitro-1H-pyridine-2-thione nih.gov |

| CAS Number | 185608-81-9 | 2127-09-5 nih.gov |

This table provides a comparative overview of the properties of 3-Pyridinethiol, 6-nitro- and its isomer, 5-Nitropyridine-2-thiol.

Structure

3D Structure

Properties

IUPAC Name |

6-nitropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)5-2-1-4(10)3-6-5/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFRHEAGIVWTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314062 | |

| Record name | 6-Nitro-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912545-87-0 | |

| Record name | 6-Nitro-3-pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912545-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-3-pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Pyridinethiol, 6 Nitro

Nucleophilic Substitution Reactions Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine (B92270) ring, activates the molecule for various nucleophilic substitution reactions. These reactions can proceed through several distinct mechanistic pathways.

Intramolecular Nucleophilic Substitution Pathways

Intramolecular reactions involve a nucleophile and an electrophile within the same molecule, often leading to the formation of a cyclic product. youtube.com In 3-Pyridinethiol (B96745), 6-nitro-, the thiol group (or its conjugate base, the thiolate) can act as an internal nucleophile, attacking the electron-deficient pyridine ring.

The feasibility of such a reaction depends on the generation of a potent nucleophile, typically by deprotonating the thiol with a base, and the ability to form a stable ring structure. youtube.com The thiolate at position 3 could potentially attack position 2 of the pyridine ring. This process, if it were to result in the displacement of the nitro group, would require the formation of a strained four-membered ring, which is energetically unfavorable. A more plausible pathway involves the intramolecular attack leading to the formation of condensed heterocyclic systems under specific reaction conditions, a common strategy in heterocyclic synthesis. mdpi.com For instance, cyclization could occur if another reactive group were introduced onto the molecule, facilitating the formation of a five- or six-membered ring.

Regioselectivity in Nucleophilic Attack on Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) on pyridine rings is regioselective, favoring attack at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.comwikipedia.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting anionic intermediate, known as a Meisenheimer complex. stackexchange.comnih.gov

In the case of 3-Pyridinethiol, 6-nitro-, the regioselectivity of an external nucleophilic attack is influenced by both the ring nitrogen and the powerful activating effect of the nitro group at position 6. The nitro group strongly activates the positions ortho (C5) and para (C2) to it for nucleophilic attack.

Attack at C2: This position is para to the nitro group and ortho to the ring nitrogen. The negative charge of the Meisenheimer intermediate can be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, leading to significant stabilization.

Attack at C4: This position is ortho to the thiol group and meta to the nitro group. While it is a favored position for attack in unsubstituted pyridine, the activation from the nitro group is less pronounced compared to C2 and C5.

Attack at C5: This position is ortho to the nitro group. The intermediate's negative charge is effectively stabilized by the adjacent nitro group.

The inductive electron-withdrawing effect of the nitro group also makes the adjacent C5 and C2 positions more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com Therefore, nucleophilic attack is most likely to occur at the C2 and C5 positions, with the precise outcome depending on the nature of the nucleophile and the reaction conditions.

| Position of Attack | Activating Group(s) | Stabilization of Intermediate | Predicted Reactivity |

|---|---|---|---|

| C2 | Ring Nitrogen (ortho), Nitro Group (para) | High (delocalization onto both N and NO₂) | High |

| C4 | Ring Nitrogen (para) | Moderate (delocalization onto N) | Moderate |

| C5 | Nitro Group (ortho) | High (delocalization onto NO₂) | High |

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNAr where a hydrogen atom is replaced by a nucleophile, rather than a conventional leaving group like a halide. wikipedia.org This reaction is particularly effective for electron-deficient aromatic systems, such as nitroarenes and nitropyridines. organic-chemistry.orgkuleuven.be The mechanism involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring. nih.govacs.org This is followed by a base-induced β-elimination of HX from the intermediate adduct, which restores aromaticity. thieme-connect.de

3-Pyridinethiol, 6-nitro- is an excellent substrate for VNS reactions due to the strong activation provided by the nitro group. The nitro group directs the incoming nucleophile to attack the positions ortho (C5) and para (C2) to it. wikipedia.orgorganic-chemistry.org Since the C2 position is already substituted, and the C4 position is less activated, VNS reactions on this substrate would be expected to occur with high regioselectivity at the C5 position.

The general mechanism proceeds as follows:

A carbanion (e.g., from chloromethyl phenyl sulfone) attacks the C5 position of the pyridine ring.

A σ-adduct (Meisenheimer-type complex) is formed.

A base removes a proton from the adduct, and the leaving group is eliminated, leading to the C-H substituted product. acs.org

VNS provides a powerful, transition-metal-free method for the C-C bond formation and functionalization of nitropyridine systems. nih.gov

Thiol-Mediated Transformations and Derivatizations

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to undergo redox reactions, particularly the formation of disulfide bonds.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction in biochemistry and organic synthesis, involving the reaction of a thiolate anion with a disulfide bond (R-S-S-R'). nih.gov This process proceeds via an SN2-like mechanism, where the thiolate acts as a nucleophile, attacking one of the sulfur atoms of the disulfide and displacing another thiolate as the leaving group. libretexts.orgresearchgate.net

The compound 3-Pyridinethiol, 6-nitro- can participate in these reactions in two primary ways:

As a nucleophile: The thiolate form of 3-Pyridinethiol, 6-nitro- can attack an existing disulfide bond, leading to the formation of a new, unsymmetrical disulfide.

As a substrate: The corresponding disulfide, bis(6-nitro-3-pyridyl) disulfide, can be attacked by an external thiol, regenerating the free 3-Pyridinethiol, 6-nitro-.

The rate and equilibrium of these reactions are highly dependent on the pKa of the participating thiols and the stability of the disulfide bonds. nih.gov The electron-withdrawing nitro group on the pyridine ring lowers the pKa of the thiol group, increasing the concentration of the reactive thiolate anion at a given pH and thereby accelerating the rate of exchange.

| Thiol Nucleophile | Disulfide Substrate | Relative Rate Constant | Key Factors |

|---|---|---|---|

| Glutathione (GSH) | GSSG | 1.0 | Baseline biological exchange |

| Cysteine | Cystine | ~1.2 | Lower pKa than GSH |

| Aromatic Thiol (e.g., Thiophenol) | Diphenyl disulfide | >10 | Lower pKa, favorable electronics |

| 6-nitro-3-pyridylthiolate | Generic Disulfide (R-S-S-R) | Expected to be high | Low pKa due to nitro-group |

S-Nitrosation Reactions and Kinetics

S-nitrosation is the covalent attachment of a nitroso group (-NO) to the sulfur atom of a thiol, forming an S-nitrosothiol (RSNO). wikipedia.orgnih.gov These compounds are important in cell signaling as they can act as donors of nitric oxide (NO). newcastle.edu.au

3-Pyridinethiol, 6-nitro- can be converted to S-nitroso-6-nitro-3-pyridinethiol. The formation of S-nitrosothiols can occur through several chemical pathways: researchgate.netnih.gov

Reaction with N₂O₃: Dinitrogen trioxide, formed from the autooxidation of NO in the presence of oxygen, can react directly with thiols.

Reaction with Nitrous Acid: Acidification of nitrite sources generates nitrous acid (HONO), which can nitrosate thiols. wikipedia.org

Transnitrosation: The transfer of a nitroso group from one S-nitrosothiol to another thiol. mdpi.com

The initial step in many of these pathways is the reaction of a nitrosating agent with the nucleophilic sulfur atom. newcastle.edu.au The kinetics of S-nitrosation are complex and depend on the specific nitrosating agent, pH, and the presence of catalysts. Once formed, S-nitrosothiols can be susceptible to decomposition, which can be mediated by light, metal ions, or other thiols. semanticscholar.org The electron-withdrawing nature of the 6-nitro- group may influence the stability and reactivity of the resulting S-nitrosothiol derivative.

Reactions with Electrophiles at the Sulfur Center

The sulfur atom in 3-Pyridinethiol, 6-nitro- is the primary center for nucleophilic attack. The acidity of the thiol proton allows for the formation of a thiolate anion, which is a potent nucleophile. This enhanced nucleophilicity drives reactions with a wide range of electrophiles. The electron-withdrawing nature of the 6-nitro group further increases the acidity of the thiol proton, favoring the formation of the reactive thiolate species.

The thiolate anion, being a soft nucleophile according to the Hard and Soft Acids and Bases (HSAB) theory, reacts preferentially with soft electrophiles. nih.gov Common reactions include S-alkylation and S-acylation. For instance, reaction with alkyl halides leads to the formation of the corresponding thioether.

A summary of typical electrophilic reactions at the sulfur center is presented below.

| Electrophile Type | Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | Thioester |

| Michael Acceptor | Acrylonitrile (CH₂=CHCN) | Thioether (via conjugate addition) |

Tautomeric Equilibria and Their Influence on Reactivity

3-Pyridinethiol, 6-nitro- exists in a tautomeric equilibrium with its corresponding thione form, 6-nitro-1,2-dihydropyridine-3-thione. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the pyridine ring.

The position of this equilibrium is a critical determinant of the molecule's reactivity. The thiol form presents a nucleophilic sulfur atom, as discussed previously. In contrast, the thione form has a different reactivity profile, with the potential for reactions at the nitrogen and sulfur atoms, as well as the C=S double bond. The predominance of one tautomer over the other is influenced by factors such as solvent polarity, temperature, and concentration. cdnsciencepub.com

While specific experimental data for 3-Pyridinethiol, 6-nitro- is not extensively detailed in the available literature, studies on closely related compounds, such as 2-pyridinethiol, provide significant insights. Experimental and computational studies, including Fourier-transform infrared (FTIR) spectroscopy and density functional theory (DFT) calculations, have been employed to investigate this equilibrium. acs.orgnih.govresearchgate.net

For 2-pyridinethiol, computational models show that in the gas phase, the thiol tautomer is more stable than the thione form by approximately 2.61 kcal/mol. acs.orgnih.govresearchgate.net However, in solution, the equilibrium shifts to favor the thione tautomer. This shift is attributed to the larger dipole moment of the thione form, which is better stabilized by polar solvents. acs.orgnih.gov The thione is also stabilized by thioamide resonance. acs.orgnih.govresearchgate.net

| Tautomer | Phase | Relative Energy (kcal/mol) | Favored Form |

|---|---|---|---|

| Thiol (2SH) | Gas Phase | 0.00 | Thiol |

| Thione (2S) | Gas Phase | +2.61 | |

| Thiol (2SH) | Cyclohexane Solution | +1.96 | |

| Thione (2S) | Cyclohexane Solution | 0.00 | Thione |

Data adapted from computational studies on 2-pyridinethiol/2-pyridinethione. acs.orgnih.gov

It is reasonable to extrapolate that 3-Pyridinethiol, 6-nitro- would exhibit similar solvent-dependent tautomeric behavior. The strong electron-withdrawing nitro group would likely influence the electronic distribution and dipole moments of the tautomers, but the general principle of solvent stabilization of the more polar thione form is expected to hold.

Redox Chemistry of the Nitro and Thiol Moieties

The nitro group of 3-Pyridinethiol, 6-nitro- is susceptible to reduction, a common and synthetically valuable transformation in organic chemistry. wikipedia.org This reaction converts the nitro group into an amino group, yielding 6-amino-3-pyridinethiol. This transformation dramatically alters the electronic properties of the pyridine ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. acs.orgresearchgate.net Given the presence of a sulfur atom, which can poison some catalysts, careful selection of reaction conditions is necessary.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| Fe, HCl or NH₄Cl | Iron metal in acidic or neutral medium | Classic method, often tolerant of other functional groups. |

| SnCl₂, HCl | Tin(II) chloride in concentrated hydrochloric acid | A mild method suitable for molecules with other reducible groups. commonorganicchemistry.com |

| NaBH₄, NiCl₂ or CoCl₂ | Sodium borohydride with a transition metal salt catalyst | Can provide good selectivity under specific conditions. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com |

The reduction can also be stopped at intermediate stages, such as the hydroxylamine or azo compound, by using specific reagents and controlling the reaction conditions. wikipedia.org

The thiol group is readily oxidized, and can form several different sulfur-containing functional groups depending on the oxidant and reaction conditions. youtube.com The oxidation of the thiol in 3-Pyridinethiol, 6-nitro- can lead to a range of products with varying oxidation states at the sulfur atom.

The mildest oxidation typically results in the formation of a disulfide, bis(6-nitro-3-pyridyl) disulfide, through the coupling of two thiol molecules. wikipedia.org This reaction can be promoted by mild oxidizing agents or even atmospheric oxygen, particularly in the presence of a base.

Stronger oxidizing agents can further oxidize the sulfur atom. The typical progression of thiol oxidation is as follows:

Thiol (R-SH) to Sulfenic acid (R-SOH)

Sulfenic acid (R-SOH) to Sulfinic acid (R-SO₂H)

Sulfinic acid (R-SO₂H) to Sulfonic acid (R-SO₃H) acs.orgnih.govacs.org

Each step in this pathway represents a two-electron oxidation. Reagents such as hydrogen peroxide or peroxy acids are commonly used for these transformations. acs.orgnih.gov The sulfonic acid represents the highest stable oxidation state for sulfur in this context and is a strong acid. youtube.com

| Functional Group | General Structure | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

The interplay between the redox-active nitro and thiol groups means that selective oxidation or reduction requires careful choice of reagents. For example, some reducing agents for the nitro group could also reduce a disulfide bond back to the thiol. nih.gov

Derivatization and Functionalization Strategies for 3 Pyridinethiol, 6 Nitro

Synthesis of 3-Pyridinethiol (B96745), 6-nitro-Sulfenyl Halides (e.g., 3-nitro-2-pyridinesulfenyl chloride)

One of the most significant derivatizations of 3-pyridinethiol, 6-nitro- is its conversion to the corresponding sulfenyl halide, most notably 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). This stable, yellow crystalline solid is a valuable reagent in organic synthesis, particularly in peptide chemistry where it serves as a protecting group for the thiol function of cysteine residues.

The synthesis of 3-nitro-2-pyridinesulfenyl chloride is typically achieved through the direct chlorination of 3-pyridinethiol, 6-nitro- using a suitable chlorinating agent. The reaction involves the electrophilic attack of a chlorine species on the sulfur atom of the thiol, leading to the formation of the sulfenyl chloride.

Table 1: Synthesis of 3-nitro-2-pyridinesulfenyl chloride

| Starting Material | Reagent | Product |

|---|

The resulting 3-nitro-2-pyridinesulfenyl chloride is a versatile intermediate. Its reactivity is characterized by the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles such as thiols, amines, and alcohols. This reactivity is the basis for its application as a protecting group and in the formation of mixed disulfides.

Formation of Disulfide Analogs and Polymeric Forms

The thiol group of 3-pyridinethiol, 6-nitro- is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(6-nitro-3-pyridyl) disulfide. This oxidative coupling can be achieved using a variety of oxidizing agents. The resulting disulfide is a symmetrical molecule containing a sulfur-sulfur linkage.

Table 2: Formation of bis(6-nitro-3-pyridyl) disulfide

| Starting Material | Reaction Type | Product |

|---|

Furthermore, 3-pyridinethiol, 6-nitro- can participate in thiol-disulfide exchange reactions. In the presence of another thiol, an equilibrium can be established, leading to the formation of mixed disulfides. This reactivity is particularly relevant in biological systems and in the design of dynamic covalent chemistries.

The formation of polymeric forms of 3-pyridinethiol, 6-nitro- can be envisaged through processes such as thiol-ene polymerization. In this approach, the thiol group could react with a di- or multifunctional ene-containing monomer in the presence of a radical initiator to form a cross-linked polymer network. The properties of the resulting polymer would be influenced by the structure of the comonomer and the degree of cross-linking. However, specific literature detailing the synthesis of homopolymers or copolymers of 3-pyridinethiol, 6-nitro- is scarce.

Heterocyclic Annulation and Ring-Closure Reactions Utilizing 3-Pyridinethiol, 6-nitro-

The bifunctional nature of 3-pyridinethiol, 6-nitro-, possessing both a nucleophilic sulfur and a pyridine (B92270) ring, makes it a valuable substrate for the construction of fused heterocyclic systems. These reactions, often involving intramolecular cyclization, lead to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

One important class of heterocyclic annulation reactions involves the synthesis of thieno[2,3-b]pyridines . This can be achieved by reacting 3-pyridinethiol, 6-nitro- with α-halocarbonyl compounds. The initial S-alkylation of the thiol is followed by an intramolecular cyclization and dehydration to afford the fused thieno[2,3-b]pyridine (B153569) ring system. The specific substitution on the resulting heterocycle is determined by the nature of the α-halocarbonyl reactant.

Another significant ring system that can be accessed from 3-pyridinethiol, 6-nitro- is the thiazolo[3,2-a]pyridinium scaffold. The reaction with α-haloketones can lead to the formation of these fused cationic heterocycles. The reaction proceeds via S-alkylation followed by intramolecular cyclization involving the pyridine nitrogen. The presence of the nitro group is expected to influence the reactivity and the properties of the resulting thiazolo[3,2-a]pyridinium salts.

Furthermore, 3-pyridinethiol, 6-nitro- can serve as a building block for the synthesis of pyrimido[2,1-b] sciencepublishinggroup.comnih.govthiazines . These tricyclic systems can be constructed through multi-component reactions or by stepwise synthesis involving the reaction of the pyridinethiol with appropriate pyrimidine (B1678525) precursors.

Table 3: Examples of Heterocyclic Annulation Reactions

| Reactant 1 | Reactant 2 | Product Heterocycle |

|---|---|---|

| 3-Pyridinethiol, 6-nitro- | α-Haloketone | Thieno[2,3-b]pyridine |

| 3-Pyridinethiol, 6-nitro- | α-Haloketone | Thiazolo[3,2-a]pyridinium |

Covalent Modifications at the Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms in 3-pyridinethiol, 6-nitro- represent key sites for covalent modifications, allowing for the introduction of a wide range of functional groups and the tuning of the molecule's physicochemical properties.

N-Alkylation: The pyridine nitrogen can undergo alkylation, although the presence of the electron-withdrawing nitro group is expected to decrease its nucleophilicity, potentially requiring harsher reaction conditions compared to unsubstituted pyridines. Alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The resulting N-alkylated pyridinium (B92312) salts would exhibit altered solubility and electronic properties.

S-Alkylation and S-Acylation: The thiol group is a primary site for functionalization. S-alkylation with alkyl halides proceeds readily under basic conditions to yield the corresponding thioethers. S-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, leads to the formation of thioesters. These modifications can be used to introduce a variety of substituents at the sulfur atom, thereby modulating the steric and electronic characteristics of the molecule.

Table 4: Covalent Modifications of 3-Pyridinethiol, 6-nitro-

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide | N-Alkyl |

| S-Alkylation | Alkyl halide | S-Alkyl |

Synthesis of Substituted Derivatives for Structure-Activity Relationship Studies (Excluding Biological Activity)

The synthesis of a library of substituted derivatives of 3-pyridinethiol, 6-nitro- is crucial for establishing structure-activity relationships (SAR), which are fundamental in the rational design of molecules with specific chemical or physical properties. By systematically modifying the structure of the parent compound and evaluating the impact of these changes, researchers can gain insights into the key features that govern its behavior.

The synthetic strategies for generating such derivatives can be broadly categorized:

Modification of the Pyridine Ring: Electrophilic aromatic substitution reactions on the pyridine ring can be challenging due to the deactivating effect of the nitro group and the pyridine nitrogen. However, nucleophilic aromatic substitution of other leaving groups on the ring could be a viable strategy. For instance, starting from a di-substituted pyridine, one substituent could be replaced by a thiol group and the other by various other functionalities.

Variation of Substituents on Precursors: A diverse range of derivatives can be accessed by utilizing substituted precursors in the primary synthesis of the pyridinethiol ring. For example, by starting with different substituted pyridines, a variety of functional groups can be incorporated at various positions on the final 3-pyridinethiol, 6-nitro- scaffold.

Derivatization of the Thiol and Nitro Groups: As discussed in the previous sections, the thiol group can be readily alkylated, acylated, or oxidized to a disulfide. The nitro group can also be a handle for further transformations, such as reduction to an amino group, which can then be further derivatized.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Pyridinethiol, 6-nitro- |

| 3-nitro-2-pyridinesulfenyl chloride |

| bis(6-nitro-3-pyridyl) disulfide |

| Thieno[2,3-b]pyridines |

| Thiazolo[3,2-a]pyridinium |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Pyridinethiol, 6 Nitro

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both FT-IR and FT-Raman spectroscopies probe the vibrational transitions of molecules, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Analysis of Functional Group Signatures

The vibrational spectrum of 3-Pyridinethiol (B96745), 6-nitro- is characterized by distinct bands corresponding to its constituent functional groups: the pyridine (B92270) ring, the nitro group (NO₂), and the thiol group (SH).

Nitro Group (NO₂) Vibrations: The nitro group is a prominent feature in the vibrational spectrum. It gives rise to two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). For nitroaromatic compounds, the asymmetric stretching vibration typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretching is observed between 1335–1370 cm⁻¹. researchgate.net These bands are often strong in the IR spectrum.

Thiol Group (S-H) Vibrations: The S-H stretching vibration (ν S-H) is expected to appear as a weak band in the FT-IR spectrum in the region of 2550–2600 cm⁻¹. Its intensity can be variable and its position influenced by hydrogen bonding. The C-S stretching vibration (ν C-S) is typically found in the 600–800 cm⁻¹ range and is often weak.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations (ν C-H) occur above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are observed in the 1400–1650 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations appear in the fingerprint region (below 1400 cm⁻¹). For substituted pyridines, the exact positions of these bands are sensitive to the nature and position of the substituents. researchgate.net

The expected vibrational frequencies for 3-Pyridinethiol, 6-nitro- are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| Asymmetric NO₂ Stretch | Nitro | 1570 - 1500 | FT-IR, Raman |

| Symmetric NO₂ Stretch | Nitro | 1370 - 1335 | FT-IR, Raman |

| S-H Stretch | Thiol | 2600 - 2550 | FT-IR |

| C-S Stretch | Thiol | 800 - 600 | FT-IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | FT-IR, Raman |

| C=C and C=N Ring Stretch | Pyridine Ring | 1650 - 1400 | FT-IR, Raman |

| Ring Breathing / C-H Bending | Pyridine Ring | < 1400 | FT-IR, Raman |

Investigation of Intermolecular Interactions

The presence of both a hydrogen bond donor (S-H group) and hydrogen bond acceptors (the nitrogen of the pyridine ring and the oxygen atoms of the nitro group) allows for the formation of intermolecular hydrogen bonds. researchgate.net These interactions can cause significant shifts in the vibrational frequencies. For example, the S-H stretching band may broaden and shift to a lower wavenumber upon hydrogen bond formation. Similarly, the vibrational modes of the nitro group and the pyridine ring can be perturbed by these interactions, providing evidence for specific supramolecular structures in the solid state. mdpi.com The study of these spectral shifts as a function of concentration or temperature can yield valuable information about the strength and nature of these intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integrations of signals in ¹H and ¹³C NMR spectra, the exact arrangement of atoms can be established.

Proton and Carbon NMR Assignments

The ¹H and ¹³C NMR spectra of 3-Pyridinethiol, 6-nitro- are dictated by the strong electron-withdrawing nature of the nitro group and the electronic effects of the thiol group on the pyridine ring.

¹H NMR Spectrum: The pyridine ring of this compound has three aromatic protons. The strong deshielding effect of the nitro group at position 6 will cause the adjacent proton at position 5 (H-5) to resonate at a significantly downfield chemical shift. The proton at position 2 (H-2) will also be downfield due to its proximity to the electronegative ring nitrogen. The proton at position 4 (H-4) will likely be the most upfield of the three. The expected splitting pattern would involve doublet or doublet of doublets couplings between adjacent protons (H-2/H-4, H-4/H-5). The thiol proton (S-H) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectrum: The pyridine ring has five carbon atoms. The carbon atom attached to the nitro group (C-6) will be strongly deshielded and appear significantly downfield. The carbon attached to the thiol group (C-3) will also be influenced. The carbons adjacent to the ring nitrogen (C-2 and C-6) are typically found at the most downfield positions in pyridine derivatives. testbook.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom will appear as a singlet. libretexts.org

Predicted NMR chemical shifts are presented in the table below.

| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ¹H NMR | ~8.3 - 8.6 | d |

| H-4 | ¹H NMR | ~7.4 - 7.7 | dd |

| H-5 | ¹H NMR | ~8.8 - 9.1 | d |

| S-H | ¹H NMR | Variable (broad singlet) | s (br) |

| C-2 | ¹³C NMR | ~150 - 155 | s |

| C-3 | ¹³C NMR | ~125 - 130 | s |

| C-4 | ¹³C NMR | ~122 - 126 | s |

| C-5 | ¹³C NMR | ~140 - 145 | s |

| C-6 | ¹³C NMR | ~158 - 162 | s |

Advanced 2D NMR Techniques for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For 3-Pyridinethiol, 6-nitro-, cross-peaks would be expected between H-4 and H-5, and potentially a weaker long-range coupling between H-2 and H-4, confirming their connectivity within the spin system. mmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would show cross-peaks connecting the signals for H-2, H-4, and H-5 to their corresponding carbon signals (C-2, C-4, and C-5), allowing for the definitive assignment of the protonated carbons.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the molecular formula, and deduce structural information from fragmentation patterns.

For 3-Pyridinethiol, 6-nitro- (Molecular Formula: C₅H₄N₂O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated exact mass is 156.0044 u. An experimentally determined mass that matches this value to within a few parts per million provides strong evidence for the molecular formula.

Under electron ionization (EI) conditions, the molecule will form a molecular ion (M⁺˙) at m/z 156. This ion will then undergo characteristic fragmentation. Aromatic nitro compounds typically exhibit fragmentation through the loss of neutral species like NO (30 u) and NO₂ (46 u). miamioh.eduyoutube.com The pyridine ring itself can also fragment.

A plausible fragmentation pathway for 3-Pyridinethiol, 6-nitro- is outlined below:

| m/z Value | Ion / Fragment Lost | Proposed Fragment Structure |

| 156 | [M]⁺˙ | [C₅H₄N₂O₂S]⁺˙ (Molecular Ion) |

| 126 | Loss of NO | [C₅H₄NO₂S]⁺˙ |

| 110 | Loss of NO₂ | [C₅H₄NS]⁺˙ |

| 83 | Loss of NO₂ and HCN | [C₄H₃S]⁺˙ |

The observation of these specific fragment ions would provide strong corroborating evidence for the structure of 3-Pyridinethiol, 6-nitro-, complementing the data obtained from vibrational and NMR spectroscopy. nih.gov

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). nih.gov For 3-Pyridinethiol, 6-nitro-, with a molecular formula of C₅H₄N₂O₂S, the theoretical exact mass can be calculated with high precision.

Table 1: Isotopes and their Masses

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the masses of the most abundant isotopes, the theoretical monoisotopic mass of the neutral molecule [M] is calculated to be 156.0000 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₅N₂O₂S⁺ | 157.0072 |

| [M-H]⁻ | C₅H₃N₂O₂S⁻ | 154.9915 |

This table is interactive. Users can sort the data by clicking on the column headers.

The high mass accuracy of HRMS, typically in the sub-ppm range, allows for the confident differentiation of 3-Pyridinethiol, 6-nitro- from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Information

The fragmentation of protonated or deprotonated 3-Pyridinethiol, 6-nitro- is expected to be influenced by the presence of the nitro group and the thiol functionality. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO). For pyridinethiol derivatives, cleavage of the C-S bond or fragmentation of the pyridine ring are plausible pathways.

Table 3: Predicted Fragmentation Pathways for [M+H]⁺ of 3-Pyridinethiol, 6-nitro-

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

| 157.0072 | NO₂ | 111.0245 |

| 157.0072 | •NO | 127.0123 |

| 157.0072 | H₂S | 123.0041 |

| 157.0072 | CO | 129.0150 |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Diffraction Studies for Solid-State Molecular Structures

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing insights into bond lengths, bond angles, and intermolecular interactions.

Crystallographic Analysis of Tautomeric Forms

For 3-Pyridinethiol, 6-nitro-, the potential for tautomerism exists between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). X-ray crystallography can unequivocally determine which tautomer is present in the solid state. The analysis of bond lengths within the pyridine ring and to the sulfur atom would provide clear evidence. For instance, a C-S single bond is typically longer than a C=S double bond.

Supramolecular Assembly and Packing Motifs

The presence of a nitro group and a thiol/thione functionality in 3-Pyridinethiol, 6-nitro- suggests the likelihood of significant intermolecular interactions governing its crystal packing. Nitro groups are known to participate in hydrogen bonding and other weak interactions. The thiol or thione group can also act as a hydrogen bond donor or acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Study of Chromophoric Properties

The chromophore in 3-Pyridinethiol, 6-nitro- is the nitro-substituted pyridine ring system. The presence of the electron-withdrawing nitro group and the potentially electron-donating thiol group is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Based on data for related compounds, such as 3-nitropyridine, which exhibits an absorption maximum around 260 nm, and other substituted pyridines, it is anticipated that 3-Pyridinethiol, 6-nitro- will display absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the excitation of electrons in the aromatic system. The n → π* transitions, involving non-bonding electrons on the nitrogen and sulfur atoms, are generally of lower intensity. The introduction of the nitro group is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. The specific absorption maxima and molar absorptivity values for 3-Pyridinethiol, 6-nitro- would be dependent on the solvent used, due to solvatochromic effects.

Solvent Effects on Electronic Absorption of 3-Pyridinethiol, 6-nitro-

The phenomenon of solvatochromism, where the absorption spectrum of a compound shifts in response to the polarity of the solvent, provides valuable insight into the electronic transitions of a molecule. For compounds like 3-Pyridinethiol, 6-nitro-, which possess both electron-donating (-SH) and electron-withdrawing (-NO2) groups on a pyridine ring, interactions with solvent molecules can significantly influence the energy difference between the ground and excited states.

A thorough review of available scientific literature and spectral databases did not yield specific experimental data on the solvatochromic behavior of 3-Pyridinethiol, 6-nitro-. Detailed research findings, including data tables of absorption maxima (λmax) in a range of solvents with varying polarities, are not publicly available at this time.

In general, for molecules with similar electronic structures, a change in solvent polarity can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift of the absorption bands. A hypsochromic shift is often observed when the ground state is more stabilized by polar solvents than the excited state, which can occur in n → π* transitions. Conversely, a bathochromic shift is typical for π → π* transitions where the excited state is more polar and thus more stabilized by polar solvents.

Theoretical studies on related nitro-substituted pyridine derivatives have sometimes shown negative solvatochromism, characterized by a hypsochromic shift with increasing solvent polarity. This behavior is often attributed to the stabilization of the ground state by the solvent. For instance, studies on structurally similar nitro-substituted pyridocoumarins have indicated that the visible absorption band undergoes a hypsochromic shift of approximately 10–40 nm as solvent polarity increases. However, without direct experimental investigation of 3-Pyridinethiol, 6-nitro-, it is not possible to definitively state its specific solvatochromic properties.

Further experimental research, involving the measurement of the UV-Vis absorption spectra of 3-Pyridinethiol, 6-nitro- in a series of solvents with a wide range of polarities (e.g., nonpolar, polar aprotic, and polar protic), is required to fully characterize its solvatochromic behavior. Such a study would provide the necessary data to construct a comprehensive table of solvent effects and to analyze the nature of the electronic transitions involved.

Theoretical and Computational Investigations of 3 Pyridinethiol, 6 Nitro

Spectroscopic Property Predictions via Quantum Chemical Methods

Vibrational Frequency Calculations and Assignment

Vibrational frequency analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is essential for predicting the infrared (IR) spectrum of a molecule and understanding its structural dynamics. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the fundamental vibrational modes. These calculated frequencies can then be assigned to specific types of molecular motion, such as stretching, bending, or torsional vibrations of the chemical bonds.

For 3-Pyridinethiol (B96745), 6-nitro-, the vibrational spectrum is expected to be complex, showing characteristic peaks for the pyridine (B92270) ring, the thiol group (S-H), and the nitro group (NO₂). DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would typically be used to optimize the molecule's geometry and compute its harmonic vibrational frequencies.

The key expected vibrational modes for 3-Pyridinethiol, 6-nitro- would include:

S-H Stretch: A relatively weak but sharp absorption band, typically appearing in the range of 2550-2600 cm⁻¹. Its precise position can be sensitive to intra- and intermolecular interactions.

NO₂ Stretches: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (typically 1500-1570 cm⁻¹) and a symmetric stretch (typically 1300-1370 cm⁻¹). These are usually strong absorptions.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic C-C and C-N stretching modes, often found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur bond stretching is typically weaker and appears in the 600-800 cm⁻¹ region.

An illustrative table of calculated vibrational frequencies and their assignments for a molecule with similar functional groups is presented below. Note that these are representative values and actual calculated frequencies for 3-Pyridinethiol, 6-nitro- may vary.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Representative) | Assignment |

|---|---|---|

| ν(C-H) | 3085 | Aromatic C-H Stretch |

| ν(S-H) | 2595 | S-H Stretch |

| ν(C=C/C=N) | 1590 | Pyridine Ring Stretch |

| νas(NO₂) | 1540 | Asymmetric NO₂ Stretch |

| νs(NO₂) | 1350 | Symmetric NO₂ Stretch |

| δ(C-H) | 1100 | In-plane C-H Bend |

| ν(C-S) | 750 | C-S Stretch |

Electronic Excitation Energy Computations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. cnr.itcecam.org It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. These energies are crucial for predicting a molecule's UV-Vis absorption spectrum. nih.gov

For 3-Pyridinethiol, 6-nitro-, the presence of the pyridine ring (an aromatic system), the thiol group (a potential electron donor), and the nitro group (a strong electron-withdrawing group) suggests the possibility of several types of electronic transitions. TD-DFT calculations can help identify the nature of these transitions, such as:

π → π* transitions: Associated with the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital within the pyridine ring. These are typically high-intensity transitions.

n → π* transitions: Involving the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to an antibonding π*-orbital of the ring. These transitions are generally weaker.

Intramolecular Charge Transfer (ICT): Transitions where electron density is significantly moved from one part of the molecule to another, for example, from the thiol or pyridine ring (donor) to the nitro group (acceptor).

The choice of the functional (e.g., B3LYP, PBE0, CAM-B3LYP) is critical in TD-DFT calculations, as different functionals can yield varying accuracy, particularly for charge-transfer states. researchgate.net A typical TD-DFT calculation would provide the excitation energies (in eV or nm), the oscillator strengths (a measure of the transition probability or intensity), and the contributions of the molecular orbitals involved in each transition.

| Excited State | Excitation Energy (eV) (Representative) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| S₁ | 2.85 | 0.015 | HOMO-1 -> LUMO | n -> π |

| S₂ | 3.50 | 0.250 | HOMO -> LUMO | π -> π / ICT |

| S₃ | 4.10 | 0.180 | HOMO -> LUMO+1 | π -> π* |

Analysis of Substituent Effects on Physicochemical Parameters

The introduction of substituents onto a parent molecule like 3-pyridinethiol drastically alters its physicochemical properties. The 6-nitro group, being a strong electron-withdrawing group, is expected to have a profound impact on parameters such as bond dissociation energies, proton affinities, and ionization energies.

S-H Bond Dissociation Energies

The S-H bond dissociation energy (BDE) is a critical parameter for evaluating the antioxidant potential of thiol compounds. It represents the enthalpy change required to homolytically cleave the S-H bond, generating a thiyl radical. A lower S-H BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

Theoretical studies on substituted 3-pyridinethiols have shown that the nature of the substituent significantly influences the S-H BDE. figshare.comresearchgate.netamanote.com Electron-withdrawing groups, such as the nitro group, are predicted to decrease the S-H BDE. This effect arises because the electron-withdrawing substituent stabilizes the resulting thiyl radical (6-nitro-3-pyridinylthiyl) through resonance and inductive effects, making the bond cleavage more favorable. rsc.org In contrast, electron-donating groups at the same position would generally increase the S-H BDE.

Computational methods like DFT can be used to calculate the BDE by determining the energies of the parent molecule, the thiyl radical, and a hydrogen atom. The BDE is then calculated as: BDE(S-H) = [E(thiyl radical) + E(H atom)] - E(thiol molecule)

Based on studies of similarly substituted thiophenols and pyridinethiols, the presence of a para-nitro group (analogous to the 6-nitro position relative to the thiol) leads to a significant reduction in the S-H BDE. rsc.org

| Compound (Representative) | Calculated S-H BDE (kcal/mol) |

|---|---|

| Thiophenol | 80.5 |

| 4-Nitrothiophenol | 77.8 |

| 3-Pyridinethiol | ~81.0 |

| 3-Pyridinethiol, 6-nitro- | < 81.0 (Predicted) |

Proton Affinities and Ionization Energies

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a fundamental measure of a molecule's basicity. For 3-Pyridinethiol, 6-nitro-, protonation can occur at several sites, most notably the pyridine nitrogen or the sulfur atom. The pyridine nitrogen is generally the most basic site in pyridine derivatives. nist.gov The electron-withdrawing nitro group is expected to significantly decrease the electron density on the pyridine ring and the nitrogen atom, thereby reducing its ability to accept a proton. Consequently, the proton affinity of 3-Pyridinethiol, 6-nitro- is predicted to be substantially lower than that of unsubstituted 3-pyridinethiol.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in the gas phase, forming a cation. It is a measure of the molecule's ability to act as an electron donor. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the energy of the Highest Occupied Molecular Orbital (HOMO). The strong electron-withdrawing nitro group lowers the energy of the molecular orbitals, including the HOMO. osti.gov This stabilization makes it more difficult to remove an electron. Therefore, the ionization energy of 3-Pyridinethiol, 6-nitro- is expected to be higher than that of 3-pyridinethiol. researchgate.netamanote.com

| Compound (Representative) | Proton Affinity (kcal/mol) (at N) | Ionization Energy (eV) |

|---|---|---|

| Pyridine | 222.5 | 9.26 |

| 3-Pyridinethiol | ~220 | ~8.90 |

| 3-Pyridinethiol, 6-nitro- | Lower (Predicted) | Higher (Predicted) |

Molecular Dynamics Simulations of 3-Pyridinethiol, 6-nitro- Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation for 3-Pyridinethiol, 6-nitro- would involve placing the molecule, either singly or in a group, within a simulation box, often filled with a solvent like water, and then calculating the forces between the atoms and their consequent motion based on classical mechanics.

Such simulations can provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. This can reveal details about hydrogen bonding between water and the nitro group, the thiol group, and the pyridine nitrogen.

Conformational Dynamics: Although the pyridine ring is rigid, rotation around the C-S bond can be studied to determine preferential orientations of the thiol group.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior, π-π stacking interactions between pyridine rings, and hydrogen bonding between the thiol of one molecule and the nitro or nitrogen of another.

Interaction with Biomolecules: MD simulations are extensively used to model the binding of small molecules to biological targets like proteins. nih.gov A simulation could explore how 3-Pyridinethiol, 6-nitro- interacts with the active site of an enzyme, calculating binding energies and identifying key stabilizing interactions.

The stability of a simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's atoms over time relative to a starting structure. A stable simulation would show the RMSD fluctuating around a constant value. nih.gov

Applications in Chemical Synthesis and Materials Science Non Clinical

3-Pyridinethiol (B96745), 6-nitro- as a Versatile Building Block in Organic Synthesis

Nitro compounds have long been recognized as ideal and versatile intermediates in organic synthesis. nih.govresearchgate.netfrontiersin.org Their diverse reactivity can be harnessed for carbon-carbon and carbon-heteroatom bond formations and a variety of functional group transformations. researchgate.netfrontiersin.org The presence of the nitro group in the pyridine (B92270) scaffold confers unique reactivity, making compounds like 3-Pyridinethiol, 6-nitro- valuable starting materials.

Precursor for Advanced Heterocyclic Scaffolds

The pyridine nucleus is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.net Consequently, functionalized pyridines such as 3-Pyridinethiol, 6-nitro- serve as crucial precursors for constructing more complex, fused heterocyclic systems. For instance, related nitropyridine derivatives are used in the synthesis of fused ring systems like oxazolo[3,2-a]pyridinium salts. mdpi.com The reactivity of the nitro-substituted pyridine ring allows for transformations that lead to the formation of bicyclic and polycyclic structures, including thienopyridines and pyrido[2,3:4',5']thieno[3',2'-d]pyrimidin-8-ones. The subject compound can act as a synthon for novel heterocycles, leveraging the reactivity of both the thiol and the nitro-functionalized ring. researchgate.net

Reagents in the Synthesis of Complex Organic Molecules

The utility of nitro-derivatives as building blocks in organic synthesis is a subject of ongoing interest among chemists. nih.govresearchgate.net Nitropyridines, in particular, are used as intermediates in the synthesis of a range of bioactive molecules, including kinase inhibitors. nih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring for certain nucleophilic substitution reactions, while the thiol group provides a site for forming sulfur-containing linkages. This dual functionality allows 3-Pyridinethiol, 6-nitro- to be incorporated into complex molecular architectures. Nitroalkanes and their derivatives are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.orgarkat-usa.org

Role as a Protecting Group in Peptide and Organic Synthesis

While 3-Pyridinethiol, 6-nitro- itself is a specific molecule, its structural isomer, 3-nitro-2-pyridinethiol, gives rise to one of the most important thiol-protecting groups in synthetic chemistry: the 3-nitro-2-pyridinesulfenyl (Npys) group. This group has found extensive application, particularly in the complex and delicate field of peptide synthesis.

3-Nitro-2-pyridinesulfenyl (Npys) Group for Thiol Protection

The 3-nitro-2-pyridinesulfenyl (Npys) group is a well-established protecting group for the thiol functional group, especially for the side chain of cysteine residues in peptides. nih.govnih.gov It is introduced by reacting a free thiol with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov The Npys group not only protects the highly reactive thiol from unwanted side reactions but can also act as an activating group. oup.comsemanticscholar.orgrsc.org The cysteine residue modified with the Npys group can selectively react with another free thiol to form a specific disulfide bond, a critical linkage in many biologically active peptides and proteins. oup.comsemanticscholar.org

Compatibility with Diverse Synthetic Strategies

The utility of a protecting group is defined by its stability under various reaction conditions and the ease with which it can be selectively removed. The Npys group exhibits a distinct compatibility profile that makes it suitable for specific synthetic strategies. It is notably resistant to acidic conditions, including trifluoroacetic acid (TFA), HCl, and even "high" concentration hydrofluoric acid (HF). nih.govoup.comsemanticscholar.org However, its stability does not extend to "low-high" HF acidolysis conditions. nih.govresearchgate.net

The Npys group is readily cleaved by thiolysis using reagents like 2-mercaptoethanol or by treatment with nucleophiles such as tri-n-butylphosphine. oup.comnih.gov A significant limitation is its instability towards the basic conditions used in the common Fmoc solid-phase peptide synthesis (SPPS) strategy, as it is not stable to piperidine. nih.govrsc.orgresearchgate.net This makes it largely inadequate for the Fmoc strategy but well-suited for the Boc/benzyl synthesis approach. nih.govresearchgate.net

Table 1: Compatibility Profile of the Npys Protecting Group

| Condition/Reagent | Compatibility/Effect | Citation(s) |

| Acids | ||

| Trifluoroacetic Acid (TFA) | Stable | oup.comsemanticscholar.orgresearchgate.net |

| Hydrochloric Acid (HCl) | Stable | oup.comsemanticscholar.org |

| Hydrofluoric Acid (HF) | Stable under "high" HF conditions | nih.govoup.comresearchgate.net |

| Bases | ||

| Piperidine | Unstable; Incompatible with Fmoc strategy | nih.govrsc.orgresearchgate.net |

| Cleavage Reagents | ||

| Thiols (e.g., 2-mercaptoethanol) | Cleaved (Thiolysis) | nih.govresearchgate.net |

| Phosphines (e.g., Tributylphosphine) | Cleaved | oup.com |

| Synthetic Strategies | ||

| Boc/Benzyl Synthesis | Suitable | nih.govresearchgate.net |

| Fmoc Synthesis | Inadequate | nih.govrsc.orgresearchgate.net |

Ligand Design in Coordination Chemistry

Pyridine and its derivatives are fundamental scaffolds in coordination chemistry, acting as ligands for a wide array of metal ions to form stable coordination compounds. nih.govnih.govorganic-chemistry.org The nitrogen atom of the pyridine ring provides a primary coordination site. The introduction of additional functional groups, as in 3-Pyridinethiol, 6-nitro-, enhances the potential for more complex and versatile coordination behavior.

Nitro-containing ligands are also widely employed due to their versatility in forming coordination complexes with diverse structural architectures. mdpi.com In the case of 3-Pyridinethiol, 6-nitro-, there are multiple potential donor atoms: the pyridine nitrogen, the thiol sulfur, and the oxygen atoms of the nitro group. This poly-dentate character makes it a highly promising candidate for designing ligands that can form stable chelates with metal ions. Such coordination compounds have applications in catalysis, materials science, and the development of novel therapeutic agents. nih.gov

Metal Complexation Behavior of Pyridinethiols

Pyridinethiols are known to be excellent ligands for a wide range of metal ions, owing to the presence of multiple coordination sites. The 6-nitro-3-pyridinethiol isomer can exhibit complex tautomerism, existing in equilibrium between the thiol form and the thione form (pyridinethione). This duality, combined with the pyridine ring nitrogen, allows for diverse coordination behaviors. wikipedia.orgacs.org

The primary coordination sites are the sulfur atom (from the thiol/thione group) and the pyridine nitrogen. This allows the molecule to act as a bidentate ligand, forming stable chelate rings with a metal center. mdpi.com The coordination can occur in several modes, as detailed below.

Possible Coordination Modes of 6-Nitro-3-Pyridinethiol:

| Coordination Mode | Description | Potential Metal Centers |

|---|---|---|

| Monodentate (S-donor) | The ligand binds to a single metal center through the sulfur atom of the deprotonated thiol group. | Soft metal ions (e.g., Ag(I), Hg(II), Pd(II)) |

| Monodentate (N-donor) | The ligand coordinates through the nitrogen atom of the pyridine ring. This is common for many pyridine derivatives. wikipedia.org | Various transition metals (e.g., Ni(II), Cu(I), Co(II)) jscimedcentral.comjscimedcentral.com |

| Bidentate (N,S-chelate) | The ligand forms a stable five-membered ring by coordinating to a single metal center through both the pyridine nitrogen and the sulfur atom. | Ni(II), Cu(II), Co(II), Zn(II) researchgate.netmdpi.com |

| Bridging Ligand | The ligand connects two or more metal centers, utilizing both the N and S atoms to coordinate to different metals, leading to the formation of coordination polymers. | Transition metals capable of forming polynuclear structures. |

The presence of the electron-withdrawing nitro group at the 6-position is expected to significantly influence the electronic properties of the pyridine ring. This group reduces the electron density on the ring and decreases the basicity of the pyridine nitrogen. mdpi.com Consequently, the coordination strength of the nitrogen atom might be weakened compared to unsubstituted pyridinethiols. Conversely, this electronic effect could enhance the acidity of the thiol proton, facilitating coordination via the thiolate anion. The nitro group itself, while generally a weak coordinator, has been shown in some nitro-containing ligands to participate in coordination through its oxygen atoms, potentially leading to even more complex polynuclear structures. mdpi.com

Applications in Catalysis (e.g., CO2 Reduction, Organic Transformations)

The structural motifs within 6-nitro-3-pyridinethiol and its metal complexes suggest significant potential in catalysis, particularly for CO2 reduction and various organic transformations.

Carbon Dioxide (CO2) Reduction: The electrochemical reduction of CO2 is a critical area of research for converting this greenhouse gas into valuable fuels and chemical feedstocks. Catalysts containing pyridinic nitrogen have demonstrated high activity and selectivity for this reaction. acs.orgresearchgate.net The pyridinic nitrogen acts as a Lewis base site that can adsorb and activate the CO2 molecule. nih.gov In metal-free systems, such as nitrogen-doped carbon materials, pyridinic-N is considered a key active site. acs.orgmdpi.com

When 6-nitro-3-pyridinethiol is used as a ligand in a metal complex, for example with Rhenium(I) or Nickel(II), it can play a crucial role in the catalytic cycle. researchgate.netresearchgate.netchemrxiv.org Theoretical and experimental studies on similar systems show that the pyridinic-N content and its coordination environment have a positive correlation with CO2 reduction activity, specifically towards the formation of carbon monoxide (CO). nih.govresearchgate.net The mechanism often involves the initial reduction of the complex, followed by binding of CO2 to the metal center, which is facilitated by the electronic properties of the surrounding ligands. The electron-withdrawing nitro group on the pyridine ring would modulate the redox potential of the metal center, which can be tuned to optimize catalytic efficiency and lower the overpotential required for the reduction.

Organic Transformations: Metal complexes derived from pyridine-based ligands are widely used as catalysts in a variety of organic reactions. wikipedia.org Iron complexes with modified pyridine ligands, for instance, have been shown to catalyze C-C coupling reactions. nih.gov The electronic properties of the pyridine ring, influenced by substituents, directly impact the catalytic yield. Electron-withdrawing groups (like the nitro group in 6-nitro-3-pyridinethiol) can enhance the catalytic activity of the metal center in certain oxidative coupling reactions. nih.gov

Furthermore, complexes of pyridinethiols have been investigated for reactions such as acetylene (B1199291) insertion. acs.org The reactivity of these complexes is sensitive to the electronic effects of substituents on the pyridine ring. A nitro-substituted ligand, for example, has been observed to shift the NMR signals of coordinated molecules, indicating a significant electronic influence on the metal center's reactivity. acs.org Therefore, metal complexes of 6-nitro-3-pyridinethiol could serve as tunable catalysts for a range of transformations, including cross-coupling, oxidation, and addition reactions.

Potential in Advanced Materials Development (Excluding Specific Applications)

The unique electronic and structural characteristics of 6-nitro-3-pyridinethiol make it a valuable building block for the development of advanced materials with tailored properties.

Organic Optical Materials

Organic materials with nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. researchgate.net A common molecular design for high second-order NLO activity involves a π-conjugated system substituted with both an electron-donating group (D) and an electron-accepting group (A). nih.govrsc.org This D-π-A structure leads to a large change in dipole moment upon electronic excitation, which is a prerequisite for high molecular hyperpolarizability.

6-Nitro-3-pyridinethiol fits this D-π-A archetype perfectly. The pyridine ring serves as the π-conjugated bridge. The thiol (-SH) or thiolate (-S⁻) group is a well-known electron donor, while the nitro (-NO₂) group is a very strong electron acceptor. researchgate.net This intramolecular charge-transfer character is expected to give the molecule a significant second-order hyperpolarizability (β). rsc.orgacs.org Derivatives of nitropyridine have been extensively studied for their NLO properties and have been shown to be highly efficient for second-harmonic generation (SHG). researchgate.netibm.comnih.govnih.gov For these molecular properties to translate into a bulk material, the molecules must crystallize in a non-centrosymmetric space group. The specific stereochemistry and intermolecular interactions of 6-nitro-3-pyridinethiol will determine its solid-state packing and ultimate utility as an NLO material.

Framework Components in Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of large, ordered structures from smaller molecular components, held together by non-covalent interactions. Pyridine-based ligands are cornerstones in the construction of such architectures, including metal-organic frameworks (MOFs), coordination polymers, and self-assembled cages. chimia.chrsc.orgacs.orgsemanticscholar.org

6-Nitro-3-pyridinethiol is an ideal candidate as a framework component or "linker" in supramolecular structures for several reasons:

Defined Coordination Vectors: The pyridine nitrogen and the thiol sulfur provide well-defined directional coordination sites, allowing for the predictable assembly of complex structures when combined with metal ions. semanticscholar.org

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules in the solid state and stabilize the resulting framework. nih.govmdpi.com

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, further contributing to the stability and ordering of the supramolecular assembly. mdpi.comnsf.gov

By using 6-nitro-3-pyridinethiol as a ligand with various metal nodes, it is possible to construct a wide array of one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org The porosity, stability, and functional properties of these materials would be influenced by the choice of metal and the specific geometry of the ligand.

Mechanistic Studies of Enzyme Inhibition Involving Nitropyridinethiols

General Principles of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that interact with enzymes and decrease their activity. The study of enzyme inhibition is crucial for understanding enzyme mechanisms, regulating metabolic pathways, and designing therapeutic agents. Enzyme inhibitors are broadly classified into two categories: reversible and irreversible inhibitors.

Reversible Inhibition (Competitive, Non-competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. youtube.com This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. youtube.com The equilibrium between the enzyme-inhibitor complex and the free enzyme and inhibitor is a defining characteristic of reversible inhibition. There are three main types of reversible inhibition:

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the reaction. However, the inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for the active site. In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency. Since the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition. In non-competitive inhibition, the Vmax of the reaction is decreased, while the Km remains unchanged.

Uncompetitive Inhibition: In this less common form of inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. Uncompetitive inhibition is more prevalent in multi-substrate reactions. In this case, both Vmax and Km are decreased.

Table 1: Characteristics of Reversible Enzyme Inhibition

| Inhibition Type | Inhibitor Binding Site | Effect on Km | Effect on Vmax |

| Competitive | Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

Irreversible Inhibition Mechanisms